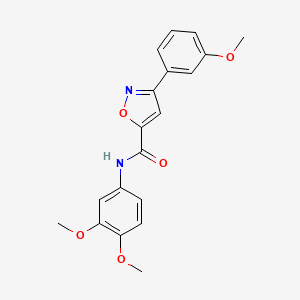![molecular formula C16H19NO3 B4654535 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B4654535.png)
2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine
描述
2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine, also known as DPBM, is a chemical compound that has been widely studied for its potential applications in scientific research. DPBM is a morpholine derivative that is commonly used as a fluorescent probe for detecting protein-protein interactions in living cells. In
作用机制
The mechanism of action of 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine involves its ability to bind to specific target proteins and emit a fluorescent signal upon interaction. The compound contains a benzoyl group that is able to interact with specific amino acid residues on the target protein, allowing for selective binding. Upon binding, 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine undergoes a conformational change that results in the emission of a fluorescent signal, which can be detected and measured using various imaging techniques.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine has been shown to have minimal biochemical and physiological effects on living cells. The compound is non-toxic and does not appear to interfere with cellular processes or cause any adverse effects on cell viability or function. This makes 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine an ideal tool for studying protein-protein interactions in living cells without disrupting normal cellular processes.
实验室实验的优点和局限性
One of the main advantages of 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine is its ability to selectively bind to specific target proteins, allowing for the visualization and study of protein-protein interactions in real-time. The compound is also non-toxic and does not appear to interfere with cellular processes, making it an ideal tool for studying protein interactions in living cells. However, one limitation of 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine is its relatively low binding affinity for some target proteins, which can limit its sensitivity and specificity in certain applications.
未来方向
There are many potential future directions for 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine research. One area of interest is the development of new and improved fluorescent probes for studying protein-protein interactions in living cells. Researchers are also exploring the use of 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine in other applications, such as drug discovery and development, where it could be used to screen for compounds that interact with specific target proteins. Additionally, there is ongoing research into the use of 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine in diagnostic and therapeutic applications, such as the detection and treatment of cancer and other diseases. Overall, 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine is a promising compound with many potential applications in scientific research and beyond.
科学研究应用
2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine has been widely used as a fluorescent probe for detecting protein-protein interactions in living cells. The compound is able to bind to specific target proteins and emit a fluorescent signal upon interaction, allowing researchers to visualize and study protein interactions in real-time. 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine has been used to study a variety of protein interactions, including those involved in cellular signaling pathways, protein folding, and protein-protein interactions in disease states.
属性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-prop-2-ynoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-4-9-19-15-7-5-14(6-8-15)16(18)17-10-12(2)20-13(3)11-17/h1,5-8,12-13H,9-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPZJKOHPDYXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)-(4-prop-2-ynoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



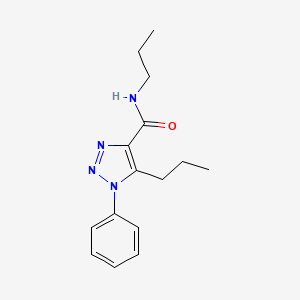
![10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime](/img/structure/B4654459.png)
![2-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4654460.png)
![1-butyl-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4654474.png)
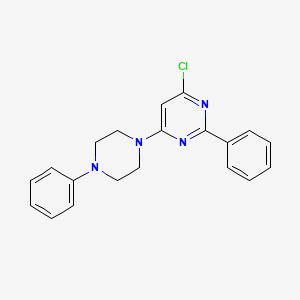
![N-(2-ethoxyphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4654492.png)
![4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4654498.png)
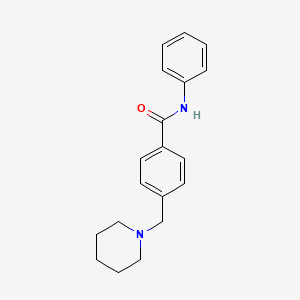
![2-[(4,6-dimethyl-2-{[methyl(phenyl)amino]carbonyl}thieno[2,3-b]pyridin-3-yl)amino]-2-oxoethyl acetate](/img/structure/B4654510.png)
![7-[2-(1H-imidazol-4-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4654514.png)
![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4654533.png)
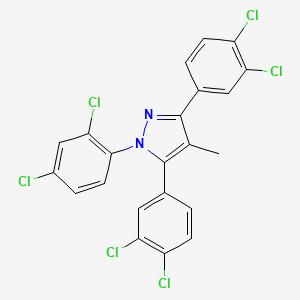
![N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B4654547.png)
